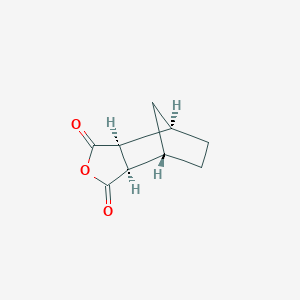

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione

説明

“(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione” is a chemical compound. It is hazardous to the ozone layer (Category 1) and is used in the production of high-quality specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of this compound has been discussed in several studies. For instance, a study published in the journal Acta Crystallographica Section E discussed the crystal structure and Hirshfeld surface analysis of a similar compound . Another study discussed the syntheses, crystal structures, and Hirshfeld surface analyses of related compounds .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in various studies. For example, a study discussed the crystal structure and Hirshfeld surface analysis of a similar compound . Another study discussed the structure of a related compound .Chemical Reactions Analysis

The chemical reactions involving this compound have been discussed in several studies. For instance, a study discussed the crystal structure and Hirshfeld surface analysis of a similar compound . Another study discussed the reactions of a related compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in various studies. For example, a study discussed the crystal structure and Hirshfeld surface analysis of a similar compound . Another study discussed the properties of a related compound .科学的研究の応用

Crystallography and Structural Analysis

This compound’s crystal structure provides valuable insights into molecular conformations and intermolecular interactions. Researchers utilize crystallography to determine the stereochemistry and confirm NMR-predicted geometries . The crystal structure reveals the molecule’s conformation, which includes planar pyrrolidine rings and boat-shaped cyclohexane rings. Such detailed structural information is crucial for understanding the compound’s reactivity and potential as a pharmacophore.

Medicinal Chemistry: Anti-Cancer Properties

Derivatives of this compound, such as norcantharidin analogs, have been studied for their anti-cancer properties . These derivatives inhibit serine/threonine protein phosphatases PP1 and PP2A, which are targets for cancer therapy due to their role in cell cycle regulation. The compound’s structural features are key to its bioactivity, making it a valuable scaffold for developing new anti-cancer agents.

Protein Phosphatase Inhibition

The inhibition of protein phosphatases PP1 and PP2A is not only significant for cancer research but also for studying cellular processes controlled by phosphorylation. By inhibiting these enzymes, researchers can dissect the phosphorylation-dependent signaling pathways and understand diseases where such pathways are dysregulated .

Lead Compound Development

The compound’s structural simplicity and the presence of reactive functional groups make it an excellent lead compound in drug discovery. Its structure allows for modifications that can enhance its therapeutic properties or reduce toxicity, as seen with norcantharidin’s reduced nephrotoxicity compared to cantharidin .

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions. The compound’s crystal structure can be analyzed to reveal contacts such as hydrogen bonding and halogen interactions, which are pivotal in the design of molecular solids with desired properties .

Synthetic Organic Chemistry

The compound serves as a starting point for synthesizing various complex molecules. Its rigid structure and multiple stereocenters provide a framework for constructing stereochemically rich compounds, which are of great interest in synthetic organic chemistry for creating new materials and drugs .

Safety and Hazards

特性

IUPAC Name |

(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h4-7H,1-3H2/t4-,5+,6+,7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOPXMZSGSTGMF-RNGGSSJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione | |

CAS RN |

14166-28-0 | |

| Record name | 14166-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14166-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

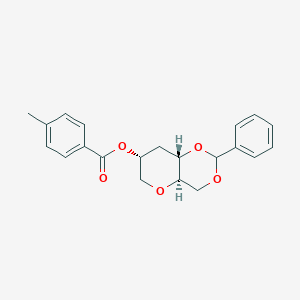

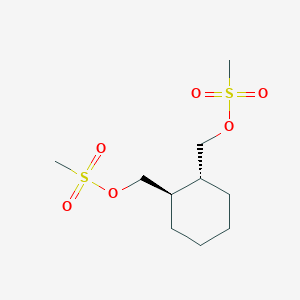

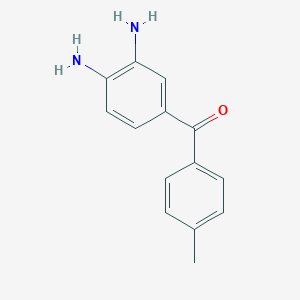

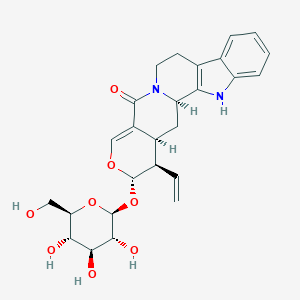

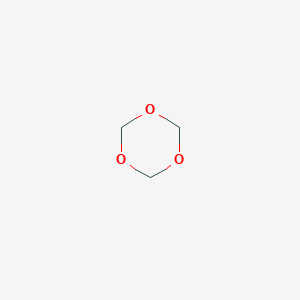

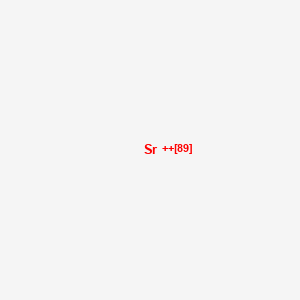

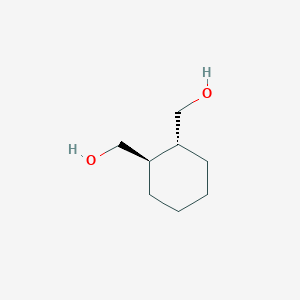

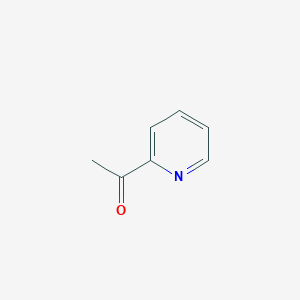

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)